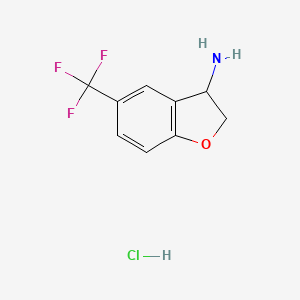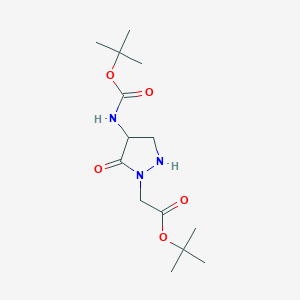
N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Dihidrocloruro de N,N-dimetil-6-(pirrolidin-2-il)piridin-2-amina es un compuesto químico que presenta un anillo de pirrolidina, que es un heterociclo de cinco miembros que contiene nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Dihidrocloruro de N,N-dimetil-6-(pirrolidin-2-il)piridin-2-amina generalmente implica la reacción de 2-cloro-6-(pirrolidin-2-il)piridina con dimetilamina en condiciones controladas. La reacción se lleva a cabo en un solvente adecuado, como la acetona, y requiere reflujo durante varias horas para asegurar la conversión completa .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final .
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Reactivos halogenados, bases fuertes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados N-óxido, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
El Dihidrocloruro de N,N-dimetil-6-(pirrolidin-2-il)piridin-2-amina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo su papel como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Dihidrocloruro de N,N-dimetil-6-(pirrolidin-2-il)piridin-2-amina implica su interacción con objetivos moleculares específicos. El anillo de pirrolidina puede interactuar con varias enzimas y receptores, modulando su actividad. Los efectos del compuesto están mediados a través de vías que involucran receptores neurotransmisores y canales iónicos .
Compuestos similares:
Pirrolidina: Un análogo más simple con una estructura de anillo similar.
N-metilpirrolidina: Otro análogo con un solo grupo metilo.
2-pirrolidinona: Un compuesto relacionado con un grupo carbonilo.
Singularidad: El Dihidrocloruro de N,N-dimetil-6-(pirrolidin-2-il)piridin-2-amina es único debido a sus grupos funcionales duales (dimetilamina y pirrolidina) y su patrón de sustitución específico en el anillo de piridina. Esta combinación de características confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a similar ring structure.
N-methylpyrrolidine: Another analog with a single methyl group.
2-pyrrolidinone: A related compound with a carbonyl group.
Uniqueness: N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is unique due to its dual functional groups (dimethylamine and pyrrolidine) and its specific substitution pattern on the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H19Cl2N3 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;;/h3,5,7,9,12H,4,6,8H2,1-2H3;2*1H |
Clave InChI |
FGGHBVOFLVAJHW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=N1)C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)

![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)






![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)


![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)

